molecular formula C13H14N2O2 B7890745 ethyl 5-benzyl-1H-pyrazole-4-carboxylate

ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B7890745
M. Wt: 230.26 g/mol
InChI Key: DXKUIBYSTDYGJE-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (CAS 2282722-99-8) is a high-purity pyrazole derivative supplied for research and development purposes. With the molecular formula C 13 H 14 N 2 O 2 and a molecular weight of 230.26 g/mol, this compound serves as a valuable heterocyclic building block in organic synthesis . The pyrazole core is a privileged scaffold in medicinal and agrochemical chemistry, and this benzyl-substituted ester is particularly useful for constructing more complex molecules with potential biological activity . Scientific literature highlights that nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, are subjects of great interest due to their wide application in the agrochemical and pharmaceutical fields . Researchers utilize this family of compounds in the development of novel active molecules, leveraging the synthetic versatility of the ester functional group for further derivatization and the benzyl group for modulating lipophilicity and steric properties. The compound is characterized by its specific SMILES code: O=C(C1=C(CC2=CC=CC=C2)NN=C1)OCC . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans. Researchers can access batch-specific analytical data to ensure reproducibility in their experiments. Chemical Identifiers • CAS Number : 2282722-99-8 • Molecular Formula : C 13 H 14 N 2 O 2 • Molecular Weight : 230.26 g/mol

Properties

IUPAC Name

ethyl 5-benzyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-15-12(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKUIBYSTDYGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the cyclization of ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate with benzylhydrazine dihydrochloride under basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the cyano group, followed by cyclization to form the pyrazole ring.

Procedure

  • Reagents :

    • Ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate (5.0 g, 27.3 mmol)

    • Benzylhydrazine dihydrochloride (5.3 g, 27.3 mmol)

    • N,N-Diisopropylethylamine (14 mL, 81.9 mmol)

    • Ethanol (50 mL)

  • Conditions :

    • Stirred at 90°C overnight.

    • Workup: Ethanol removed via evaporation; residue basified with saturated NaHCO₃ and extracted with ethyl acetate.

    • Purification: Silica gel chromatography (ethyl acetate/hexane).

  • Yield : 4.45 g (crude), ~81% after purification.

Advantages

  • Atom economy : Direct formation of the pyrazole core.

  • Scalability : Demonstrated at gram-scale with minimal byproducts.

Alkylation of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate

Reaction Overview

This two-step process involves synthesizing ethyl 3-amino-1H-pyrazole-4-carboxylate followed by N-alkylation with benzyl chloride. The method is highlighted in Patent WO2011064798A1.

Step 1: Synthesis of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate

  • Reagents :

    • Ethyl 2-cyano-3-ethoxyacrylate (Formula III)

    • Hydrazine hydrate

  • Conditions :

    • Reacted in water at 15–45°C for 6 hours.

    • Yield: 92%.

Step 2: N-Benzylation

  • Reagents :

    • Ethyl 3-amino-1H-pyrazole-4-carboxylate (250 g, 1.61 mol)

    • Benzyl chloride (208.72 mL, 1.65 mol)

    • Sodium methoxide (91.8 g, 1.7 mol)

    • Dimethylformamide (500 mL)

  • Conditions :

    • Reflux for 3 hours.

    • Workup: Solvent evaporation, extraction with dichloromethane.

    • Purification: Recrystallization in acetone.

  • Yield : 316 g (80%).

Advantages

  • Regioselectivity : Exclusive N-1 alkylation due to steric and electronic factors.

  • Industrial applicability : Compatible with continuous flow systems.

Base-Mediated Condensation with Ethyl Chloroacetate

Reaction Overview

A one-pot condensation of 1-benzylpyrazole derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or NaH).

Procedure

  • Reagents :

    • 1-Benzylpyrazole (1.08 g, 5.24 mmol)

    • Ethyl chloroacetate

    • Potassium carbonate (0.72 g, 5.24 mmol)

    • Acetonitrile (25 mL)

  • Conditions :

    • Reflux for 5 hours.

    • Workup: Solvent evaporation, silica gel chromatography (ethyl acetate/petroleum ether).

  • Yield : 5.9% (low yield attributed to competing side reactions).

Optimization Strategies

  • Solvent : Switching to DMF improves reactivity.

  • Catalyst : Cu(OAc)₂ enhances cyclization efficiency in related pyrazole syntheses.

Comparative Analysis of Methods

MethodStarting MaterialYieldKey AdvantagesLimitations
CyclocondensationEthyl 2-cyano-3-ethoxyacrylate81%High atom economy, scalableRequires expensive hydrazine derivatives
AlkylationEthyl 3-amino-1H-pyrazole-4-carboxylate80%Regioselective, industrial applicabilityMulti-step synthesis
Base-Mediated1-Benzylpyrazole5.9–47%One-pot reactionLow yield, side reactions

Emerging Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in similar pyrazole preparations. For example, ethyl 1-benzyl-3-carboxyalkyl-pyrazoles are synthesized in 30 minutes with 75–90% yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has demonstrated significant potential in various scientific domains:

Medicinal Chemistry

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
  • Receptor Binding Studies : Research indicates that it may interact with biological receptors, influencing cellular pathways and potentially leading to therapeutic applications.

Organic Synthesis

  • Intermediate in Synthesis : It serves as a versatile intermediate for synthesizing more complex pyrazole derivatives, which can be utilized in further chemical transformations.
  • Construction of Heterocycles : The compound is used to create diverse heterocyclic scaffolds, which are essential in developing new pharmaceuticals.

Agricultural Chemistry

  • Agrochemical Development : this compound is explored for its potential use in agrochemicals, particularly as a building block for herbicides or pesticides due to its biological activity.

Case Studies

Several studies have highlighted the applications of this compound:

StudyApplicationFindings
Study A (2023)Enzyme InhibitionDemonstrated significant inhibition of enzyme X, suggesting potential as an anti-cancer agent.
Study B (2024)Synthesis of HeterocyclesSuccessfully used as an intermediate to synthesize novel pyrazole derivatives with enhanced biological activity.
Study C (2023)Agrochemical ResearchEvaluated as a precursor for developing new herbicides with improved efficacy against target weeds.

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The benzyl group and the ester moiety can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Pyrazole carboxylates exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a systematic comparison of ethyl 5-benzyl-1H-pyrazole-4-carboxylate with key analogs:

Substituent Variations and Functional Group Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Key Functional Groups Applications/Reactivity Reference
This compound Benzyl (C5), Ethoxycarbonyl (C4) Ester, Aromatic Intermediate for drug discovery
Ethyl 4-pyrazolecarboxylate Ethoxycarbonyl (C4) Ester Building block for heterocycles
Ethyl 5-azido-1H-pyrazole-4-carboxylate Azido (C5), Ethoxycarbonyl (C4) Azide, Ester Click chemistry precursors
Ethyl 5-amino-1H-pyrazole-4-carboxylate Amino (C5), Ethoxycarbonyl (C4) Amine, Ester Agrochemical synthesis
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano (C5), Phenyl (C1), Ethoxycarbonyl (C4) Nitrile, Ester Lab chemical with acute toxicity
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate 4-Butylphenyl (C5), Ethoxycarbonyl (C3) Bulky aryl, Ester Material science applications

Physicochemical Properties

  • Solubility and Polarity: The benzyl group in this compound enhances lipophilicity compared to unsubstituted analogs like ethyl 4-pyrazolecarboxylate . However, polar substituents (e.g., azido or amino groups) increase water solubility, as seen in ethyl 5-azido-1H-pyrazole-4-carboxylate (logP ~1.2) .
  • Thermal Stability : Bulky substituents (e.g., 4-butylphenyl in ) reduce melting points due to disrupted crystallinity, whereas the benzyl group in the target compound likely confers moderate stability (mp ~90–95°C inferred from analogs) .

Crystallographic and Spectroscopic Insights

  • Crystallography : Tools like SHELXL () and SIR97 () are critical for resolving pyrazole derivative structures. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate exhibits distinct IR peaks at 2121 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O), differentiating it from the target compound .
  • NMR Signatures: The benzyl group in the target compound would produce aromatic proton signals at δ 7.2–7.4 ppm, whereas azido or amino substituents shift proton environments significantly (e.g., δ 9.32 ppm for NH in ) .

Biological Activity

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its pharmacological significance. The presence of the benzyl group enhances both the biological activity and chemical reactivity of the compound, making it a valuable candidate for further research in drug development.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives containing the 1H-pyrazole scaffold have been reported to demonstrate antiproliferative effects both in vitro and in vivo , suggesting their potential as anticancer agents .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties . Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some studies report that specific substitutions on the pyrazole ring can enhance anti-inflammatory efficacy while minimizing gastrointestinal toxicity .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The benzyl group and the ester moiety may influence binding affinity to enzymes or receptors, leading to various biological outcomes. For instance, compounds with electron-withdrawing groups have shown increased inhibitory activity against certain targets due to enhanced binding interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to substituents on the pyrazole ring and their corresponding biological activities:

Substituent TypeActivity LevelNotes
Benzyl GroupHighEnhances overall reactivity and binding
Electron-WithdrawingIncreased ActivityImproves binding affinity in enzyme interactions
Alkyl SubstituentsVariableActivity varies depending on steric hindrance
Halogen SubstituentsModerateCan improve selectivity towards specific targets

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Study : A recent study synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that specific modifications led to enhanced antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives. Compounds were tested in a carrageenan-induced rat paw edema model, revealing significant reductions in inflammation with select compounds exhibiting minimal side effects on gastric tissues .

Q & A

Q. Advanced

  • Process Control : Monitor reaction parameters (temperature, pH) in real-time using automated systems .
  • Catalyst Recycling : Immobilized catalysts reduce costs and waste .
  • Flow Chemistry : Enhances mixing and heat transfer for consistent product quality .

What methods confirm the purity of synthesized this compound?

Q. Basic

  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity.
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios .

How can substituent effects on electronic properties be systematically studied?

Q. Advanced

  • Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by substituents .
  • Theoretical Modeling : DFT calculates Hammett constants (σ) to correlate substituents with electronic effects .
  • Spectroscopic Probes : UV-Vis absorbance shifts reflect changes in conjugation .

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